molecular formula C12H18N2 B6174012 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine CAS No. 1782497-02-2

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine

Cat. No.: B6174012
CAS No.: 1782497-02-2
M. Wt: 190.3
InChI Key:
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Description

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine is a compound that features a pyrrolidine ring attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine typically involves the reaction of pyrrolidine with a benzyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of biological processes and as a precursor for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many derivatives.

    Phenylmethanamine: A compound with a phenyl ring attached to a methanamine group, used in various chemical syntheses.

    N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.

Uniqueness: 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine is unique due to its specific structure, which combines the properties of both pyrrolidine and phenylmethanamine

Properties

CAS No.

1782497-02-2

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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